3-(3,4-Dihydroxyphenyl)-2-methylpropansäure

Übersicht

Beschreibung

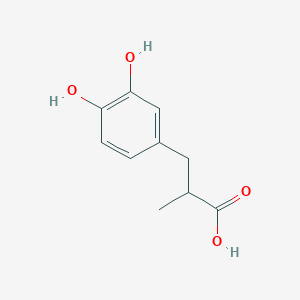

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid: is a phenolic compound with significant biological and chemical properties. It is structurally characterized by a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and a 2-methylpropanoic acid side chain. This compound is known for its antioxidant properties and is found in various natural sources, including certain fruits and vegetables.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its antioxidant activity.

Wirkmechanismus

Target of Action

The primary targets of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid are various enzymes and DNA . The compound interacts with enzymes such as Penicillin G acylase, Protocatechuate 3,4-dioxygenase alpha chain, Protocatechuate 3,4-dioxygenase beta chain, 3,4-dihydroxyphenylacetate 2,3-dioxygenase, and Homoprotocatechuate 2,3-dioxygenase . It also interacts with human DNA .

Mode of Action

The compound interacts with its targets, leading to various biochemical changes. For instance, it inhibits the activation of HDAC, which can alleviate inflammation during hepatic ischemia/reperfusion injury .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the Tyrosine Metabolism Metabolic pathway and the Disulfiram Action Pathway . It also plays a role in diseases such as Tyrosinemia Type I, Hawkinsinuria, and Dopamine beta-Hydroxylase Deficiency .

Pharmacokinetics

It is known that the compound is a small molecule and is part of the experimental group

Result of Action

The compound’s action results in molecular and cellular effects. It can alleviate hepatic ischemia/reperfusion injury by mitigating macrophage pro-inflammatory activity . It also has the potential to reduce the activation and inflammation of macrophages during hepatic ischemia/reperfusion injury .

Biochemische Analyse

Biochemical Properties

It is known that phenolic acids, including 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as by acting as antioxidants, enzyme inhibitors, or signaling molecules .

Cellular Effects

The cellular effects of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid are also not fully understood. Phenolic acids are known to influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . For example, they can act as antioxidants, protecting cells from oxidative damage .

Molecular Mechanism

It is known that phenolic acids can interact with biomolecules at the molecular level . They can bind to proteins, inhibit or activate enzymes, and influence gene expression .

Temporal Effects in Laboratory Settings

It is known that phenolic acids can have long-term effects on cellular function . They can influence the stability and degradation of biomolecules, and their effects can change over time .

Dosage Effects in Animal Models

It is known that the effects of phenolic acids can vary with different dosages . They can have threshold effects, and high doses can cause toxic or adverse effects .

Metabolic Pathways

It is known that phenolic acids can be involved in various metabolic pathways . They can interact with enzymes and cofactors, and they can affect metabolic flux and metabolite levels .

Transport and Distribution

It is known that phenolic acids can interact with transporters and binding proteins . They can also influence the localization and accumulation of biomolecules within cells .

Subcellular Localization

It is known that phenolic acids can be localized to specific compartments or organelles within cells . They can be directed to these locations by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis often begins with 3,4-dihydroxybenzaldehyde.

Aldol Condensation: The aldehyde group of 3,4-dihydroxybenzaldehyde undergoes aldol condensation with acetone to form an intermediate.

Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Esterification: Alcohols, acid catalysts like sulfuric acid, reflux conditions.

Major Products

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Esterification: Ester derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,4-Dihydroxyphenylacetic acid

- 3,4-Dihydroxyphenylalanine (DOPA)

- Caffeic acid

Comparison

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid is unique due to its 2-methylpropanoic acid side chain, which distinguishes it from other similar compounds like 3,4-dihydroxyphenylacetic acid and caffeic acid. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, commonly known as dihydrocaffeic acid (DHCA), is a phenolic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of DHCA, focusing on its antioxidant properties, neuroprotective effects, and therapeutic applications.

Chemical Structure and Properties

DHCA is characterized by the presence of two hydroxyl groups on the aromatic ring, contributing to its reactivity and biological activity. The molecular formula for DHCA is .

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of DHCA. The compound exhibits significant radical scavenging activity, which is crucial in preventing oxidative stress-related damage in cells.

- Mechanism of Action : DHCA donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This property is particularly beneficial in protecting against diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

- Quantitative Analysis : In various assays, DHCA has shown IC50 values ranging from 0.2 to 37 µM in lipid peroxidation assays, indicating its potency compared to other antioxidants like Trolox .

2. Neuroprotective Effects

Research indicates that DHCA may have neuroprotective effects, particularly in models of Parkinson's disease.

- Case Studies : In animal models, DHCA administration has resulted in reduced neuroinflammation and improved motor function. A study highlighted that DHCA can modulate dopaminergic signaling pathways, potentially offering therapeutic benefits for Parkinson's disease patients .

- Mechanism : The neuroprotective effects are attributed to the inhibition of monoamine oxidase (MAO) enzymes and the reduction of oxidative stress within neuronal cells .

3. Anti-inflammatory Properties

DHCA has been investigated for its anti-inflammatory properties, which may contribute to its overall therapeutic potential.

- Research Findings : Studies have shown that DHCA can inhibit pro-inflammatory cytokines and reduce inflammation in various cell models. This action supports its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Therapeutic Applications

Given its diverse biological activities, DHCA has potential therapeutic applications:

- Parkinson's Disease : As a neuroprotective agent, it may be beneficial in managing symptoms and slowing disease progression.

- Cardiovascular Health : Its antioxidant properties suggest a role in preventing heart disease by reducing oxidative damage.

- Anti-inflammatory Treatments : Potential applications in treating chronic inflammatory conditions due to its ability to modulate inflammatory responses.

Eigenschaften

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIOASILGOFVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615895 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53832-94-3 | |

| Record name | alpha-Methyl-3,4-dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYL-3,4-DIHYDROXYPHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDN2ACH9OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid relate to Parkinson's Disease treatment?

A: 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid shares structural similarities with levodopa, a mainstay medication for Parkinson's disease. Levodopa works by increasing dopamine levels in the brain, a neurotransmitter that is deficient in individuals with Parkinson's disease. Research suggests that 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid might be able to inhibit phenylalanine hydroxylase []. This enzyme is involved in the conversion of phenylalanine to tyrosine, a precursor to dopamine. By inhibiting phenylalanine hydroxylase, it might be possible to enhance the effectiveness of carbidopa, a drug often co-administered with levodopa to prevent its breakdown outside the brain. This could potentially lead to improved treatment strategies for Parkinson's disease.

Q2: What computational chemistry studies have been conducted on 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and similar compounds in the context of Parkinson's?

A: Researchers have employed molecular docking studies to investigate how 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and related compounds interact with the target enzyme, phenylalanine hydroxylase []. Utilizing software like Autodock Vina and structural data from the Protein Data Bank (PDB), scientists can predict binding affinities and explore the molecular interactions at play. These simulations provide valuable insights into the potential of these compounds as inhibitors and guide further research into their therapeutic applications.

Q3: What is the significance of studying solutions for infusion or injection containing levodopa and related compounds?

A: The exploration of solutions for infusion or injection containing levodopa alongside enzyme inhibitors like carbidopa and selegiline is crucial for optimizing drug delivery and therapeutic outcomes in Parkinson's disease []. These solutions, intended for intravenous, subcutaneous, or continuous intrathecal administration, aim to achieve consistent and controlled drug levels within the body. By combining levodopa with inhibitors that prevent its premature breakdown, these formulations seek to enhance its effectiveness in reaching the brain and alleviating Parkinsonian symptoms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.